molecular formula C5H11ClFNO B2688999 (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride CAS No. 2306252-47-9

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride

Cat. No.: B2688999
CAS No.: 2306252-47-9
M. Wt: 155.6
InChI Key: NWYYRPGRNZRMCX-TYSVMGFPSA-N
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Description

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom and an amine group attached to a tetrahydropyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydropyran derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives.

Scientific Research Applications

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-hydroxytetrahydropyran-3-amine: Similar structure but with a hydroxyl group instead of a fluorine atom.

    (3R,4R)-4-methyltetrahydropyran-3-amine: Contains a methyl group instead of a fluorine atom.

    (3R,4R)-4-chlorotetrahydropyran-3-amine: Features a chlorine atom instead of a fluorine atom.

Uniqueness

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules, making this compound particularly valuable in pharmaceutical research.

Properties

IUPAC Name

(3R,4R)-4-fluorooxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-2-8-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYRPGRNZRMCX-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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